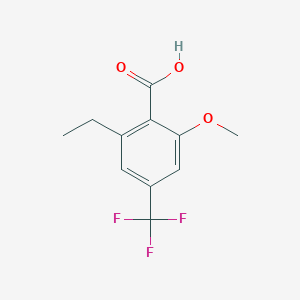![molecular formula C7H9BrO2 B8548152 rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B8548152.png)
rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one
概要
説明
rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[320]heptan-6-one is a bicyclic compound with a unique structure that includes a bromine atom and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one involves the oxidation of dihydroxybicyclo[3.2.0]heptan-6-one using peracetic acid at -78°C. This reaction yields a dihydroxylactone, which is then protected as its bisdimethyl-t-butylsilyl ether and reduced to the corresponding lactol . Another method involves the use of bromine to form bromonium ions, which are then attacked by nucleophiles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form dihydroxylactones.
Reduction: Reduction reactions can convert the compound into lactols.
Substitution: Bromine atoms in the compound can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Peracetic acid at low temperatures (-78°C) is commonly used.
Reduction: Reducing agents such as bisdimethyl-t-butylsilyl ether are used.
Substitution: Bromine atoms are substituted using nucleophiles under controlled conditions.
Major Products Formed
Dihydroxylactones: Formed through oxidation reactions.
Lactols: Formed through reduction reactions.
科学的研究の応用
rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one involves the formation of reactive intermediates such as bromonium ions and lactols. These intermediates can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
類似化合物との比較
Similar Compounds
2-Oxabicyclo[3.3.0]oct-6-en-3-one: Similar in structure but contains an oxygen atom instead of a bromine atom.
Dihydroxybicyclo[3.2.0]heptan-6-one: Precursor to rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one.
Uniqueness
This compound is unique due to its bromine atom, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in various synthetic and research applications .
特性
分子式 |
C7H9BrO2 |
|---|---|
分子量 |
205.05 g/mol |
IUPAC名 |
2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C7H9BrO2/c8-7-4-2-5(9)3(4)1-6(7)10/h3-4,6-7,10H,1-2H2 |
InChIキー |
PZDPQFNHGDOCGG-UHFFFAOYSA-N |
正規SMILES |
C1C2C(CC2=O)C(C1O)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1H-pyrrole](/img/structure/B8548104.png)







![2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B8548168.png)


